2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 303985-44-6
VCID: VC4316361
InChI: InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+
SMILES: CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C
Molecular Formula: C31H24Cl2N2S
Molecular Weight: 527.51

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

CAS No.: 303985-44-6

Cat. No.: VC4316361

Molecular Formula: C31H24Cl2N2S

Molecular Weight: 527.51

* For research use only. Not for human or veterinary use.

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile - 303985-44-6

Specification

CAS No. 303985-44-6
Molecular Formula C31H24Cl2N2S
Molecular Weight 527.51
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+
Standard InChI Key RGJDKYZWAHKPOH-KMUHKHSISA-N
SMILES CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Basic Identifiers

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a pyridine-carbonitrile derivative with the molecular formula C₃₁H₂₄Cl₂N₂S and a molecular weight of 527.51 g/mol . Its IUPAC name, 2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile, reflects the stereochemical complexity introduced by the (Z)- and (E)-configured styryl groups.

PropertyValue
CAS No.303985-44-6
Molecular FormulaC₃₁H₂₄Cl₂N₂S
Molecular Weight527.51 g/mol
IUPAC Name2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
SMILESCC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=N2)SCc3ccc(c(c3)Cl)Cl)/C=C/C4=CC=C(C=C4)C)C#N

Structural Analysis

The molecule features:

  • A nicotinonitrile core (pyridine-3-carbonitrile) providing a rigid aromatic scaffold.

  • 3,4-Dichlorobenzylsulfanyl group at position 2, contributing hydrophobic and electron-withdrawing characteristics.

  • Two 4-methylstyryl substituents at positions 4 and 6, with distinct (Z) and (E) configurations . These groups enhance π-π stacking potential and modulate solubility.

The stereoelectronic interplay between these moieties likely influences binding interactions in biological systems, though empirical data remain limited.

Synthesis and Characterization

Characterization Techniques

Key methods for confirming structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and substituent positions. The (Z)/(E) styryl configurations are distinguishable via coupling constants (J = 10–12 Hz for trans; J = 14–16 Hz for cis).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed m/z 527.51 vs. calculated 527.51) .

  • HPLC-PDA: Assesses purity (>98% in commercial samples) and monitors degradation products.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to hydrophobic styryl and dichlorobenzyl groups. Soluble in DMSO (~50 mg/mL) and dichloromethane.

  • Stability: Stable at −20°C under inert atmosphere but prone to photodegradation; solutions require protection from light .

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 268 nm (π→π* transitions) and 315 nm (n→π* of nitrile).

  • FT-IR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=C aromatic), and 690 cm⁻¹ (C-Cl) .

Research Gaps and Future Directions

Priority Investigations

  • Target Identification: Proteomic profiling to identify binding partners.

  • In Vivo Toxicity: Acute and chronic toxicity studies in model organisms.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

Synthetic Improvements

  • Catalyst Design: Developing asymmetric catalysts for stereoselective styryl group installation.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

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